Cas no 422-01-5 (3-Bromo-1,1,1,2,2-pentafluoropropane)
3-Bromo-1,1,1,2,2-pentafluoropropane Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1,1,1,2,2-pentafluoropropane
- propane, 3-bromo-1,1,1,2,2-pentafluoro-
- BRN 1743134
- DB-315140
- bromo-pentafluoropropane
- 2,2,3,3,3-Pentafluoropropyl bromide
- AS-32443
- SCHEMBL1019091
- 422-01-5
- 1-bromo-2,2,3,3,3-pentafluoro-n-propane
- DTXSID40195025
- MFCD00233030
- 4-01-00-00211 (Beilstein Handbook Reference)
- NS00121954
- C3H2BrF5
- AKOS007930078
-
- MDL: MFCD00233030
- Inchi: 1S/C3H2BrF5/c4-1-2(5,6)3(7,8)9/h1H2
- InChI Key: HKAWJXVJGNTQMW-UHFFFAOYSA-N
- SMILES: BrCC(C(F)(F)F)(F)F
Computed Properties
- Exact Mass: 211.92596
- Monoisotopic Mass: 211.92600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.8217 (rough estimate)
- Refractive Index: 1.4820 (estimate)
- PSA: 0
3-Bromo-1,1,1,2,2-pentafluoropropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B803495-250mg |
3-Bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B803495-500mg |
3-Bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B803495-2.5g |
3-Bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 2.5g |
$ 295.00 | 2022-06-06 | ||
| Apollo Scientific | PC450558-1g |
3-Bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 97% | 1g |
£152.00 | 2025-02-21 | |
| Apollo Scientific | PC450558-5g |
3-Bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 97% | 5g |
£631.00 | 2025-02-21 | |
| abcr | AB451921- |
3-Bromo-1,1,1,2,2-pentafluoropropane, >95%; . |
422-01-5 | €203.50 | 2023-03-07 | |||
| abcr | AB451921-1 g |
3-Bromo-1,1,1,2,2-pentafluoropropane, >95%; . |
422-01-5 | 1g |
€203.50 | 2023-06-15 | ||
| Enamine | EN300-137699-0.05g |
3-bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-137699-0.1g |
3-bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 95% | 0.1g |
$28.0 | 2023-02-15 | |
| Enamine | EN300-137699-0.25g |
3-bromo-1,1,1,2,2-pentafluoropropane |
422-01-5 | 95% | 0.25g |
$41.0 | 2023-02-15 |
3-Bromo-1,1,1,2,2-pentafluoropropane Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-Bromo-1,1,1,2,2-pentafluoropropane
3-Bromo-1,1,1,2,2-Pentafluoropropane: A Comprehensive Overview
The compound 3-Bromo-1,1,1,2,2-pentafluoropropane, also known by its CAS registry number CAS No. 422-01-5, is a highly fluorinated alkyl bromide. This compound is of significant interest in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in various industries. The molecule consists of a propane backbone with five fluorine atoms and one bromine atom attached to specific carbons, making it a valuable compound for studying fluorine chemistry and its implications in modern chemical synthesis.
Recent advancements in the synthesis and characterization of 3-Bromo-1,1,1,2,2-pentafluoropropane have shed light on its stability and reactivity under different conditions. Researchers have explored its use as an intermediate in the production of fluoropolymers and other advanced materials. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, which can be leveraged in the development of high-performance materials for aerospace and electronics.
In terms of physical properties, 3-Bromo-1,1,1,2,2-pentafluoropropane exhibits a high boiling point due to the strong van der Waals forces resulting from its highly fluorinated structure. This characteristic makes it suitable for applications requiring thermal stability. Additionally, studies have shown that the compound demonstrates excellent dielectric properties, which could be advantageous in the design of advanced insulating materials.
The synthesis of CAS No. 422-01-5 involves a multi-step process that typically begins with the halogenation of a suitable precursor. Recent research has focused on optimizing these synthesis pathways to improve yield and reduce environmental impact. For instance, catalytic methods utilizing transition metals have been explored to facilitate the substitution reactions required for bromination and fluorination steps.
One of the most promising areas of application for 3-Bromo-1,1,1,2,2-pentafluoropropane is in the field of refrigeration technology. Its thermodynamic properties make it a potential candidate for use as a refrigerant in systems requiring high efficiency and low environmental impact. However, further studies are needed to evaluate its safety and compatibility with existing refrigeration systems.
In conclusion, 3-Bromo-1,1,1,2,2-pentafluoropropane, identified by its CAS number CAS No. 422-01-5, represents a versatile compound with wide-ranging potential in modern chemistry and materials science. Ongoing research continues to uncover new applications and optimize its synthesis processes. As advancements in fluorine chemistry progress further understanding of this compound's properties will undoubtedly lead to innovative solutions across various industries.
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